N6-(Bis(ethylamino)methylene)-D-lysine
Overview
Description
N6-(Bis(ethylamino)methylene)-D-lysine is a synthetic compound with the molecular formula C11H24N4O2 It is a derivative of lysine, an essential amino acid, and is characterized by the presence of a bis(ethylamino)methylene group attached to the lysine molecule
Scientific Research Applications
N6-(Bis(ethylamino)methylene)-D-lysine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Safety and Hazards
Mechanism of Action
Target of Action
N6-(Bis(ethylamino)methylene)-D-lysine, also known as BD645UH6BV, primarily targets the Gonadotropin-releasing hormone (GnRH) in the pituitary gland . The pituitary gland plays a crucial role in the body’s endocrine system, regulating the production and release of hormones.
Mode of Action
BD645UH6BV acts as a GnRH antagonist . It works by blocking the action of GnRH upon the pituitary, thus rapidly suppressing the production and action of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This interaction results in changes in the hormonal balance within the body.
Biochemical Pathways
The compound’s action affects the hypothalamic-pituitary-gonadal axis , a critical biochemical pathway in the body . By suppressing the production of LH and FSH, it influences the downstream effects of this pathway, including the regulation of reproductive processes and the production of sex hormones.
Result of Action
The molecular and cellular effects of BD645UH6BV’s action primarily involve the suppression of LH and FSH production . This suppression can influence various physiological processes, particularly those related to reproduction and the regulation of sex hormones.
Action Environment
The action, efficacy, and stability of BD645UH6BV can be influenced by various environmental factors. For instance, inflammation-related factors can alter the levels of N6-methyladenosine (m6A), a modification closely associated with BD645UH6BV . This alteration can, in turn, affect the compound’s action and its associated health outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(Bis(ethylamino)methylene)-D-lysine typically involves the reaction of D-lysine with bis(ethylamino)methylene chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N6-(Bis(ethylamino)methylene)-D-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bis(ethylamino)methylene group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile, often with the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Comparison with Similar Compounds
N6-(Bis(ethylamino)methylene)-D-lysine can be compared with other similar compounds, such as:
N6-(Bis(ethylamino)methylene)-L-lysine: A stereoisomer with similar chemical properties but different biological activity due to the difference in stereochemistry.
N6-(Bis(ethylamino)methylene)-arginine: Another derivative with a similar bis(ethylamino)methylene group but attached to arginine instead of lysine, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the presence of the D-lysine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-6-[bis(ethylamino)methylideneamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O2/c1-3-13-11(14-4-2)15-8-6-5-7-9(12)10(16)17/h9H,3-8,12H2,1-2H3,(H,16,17)(H2,13,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLYCRQCVMQUBU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)N)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)O)N)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98500-82-4 | |
Record name | N6-(Bis(ethylamino)methylene)-D-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098500824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-(BIS(ETHYLAMINO)METHYLENE)-D-LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD645UH6BV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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